4-Chloro-2-methylbenzenesulfonyl chloride

Beschreibung

The exact mass of the compound 4-Chloro-2-methylbenzenesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 276294. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-2-methylbenzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-methylbenzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

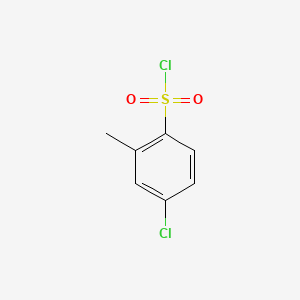

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-2-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O2S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTMRZJATPXTPSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90204691 | |

| Record name | 4-Chloro-2-methylbenzenesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56157-92-7 | |

| Record name | 4-Chloro-2-methylbenzenesulphonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056157927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 56157-92-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=276294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-2-methylbenzenesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-methylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2-methylbenzenesulfonyl chloride (CAS 56157-92-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-methylbenzenesulfonyl chloride is a pivotal, multifunctional reagent in modern organic synthesis. Characterized by its highly reactive sulfonyl chloride group, this compound serves as a critical building block for introducing the 4-chloro-2-methylbenzenesulfonyl moiety into a diverse range of molecular architectures. Its structural features—a sterically accessible sulfonyl chloride, an electron-withdrawing chlorine atom, and a modestly electron-donating methyl group—impart a unique reactivity profile that is leveraged in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[1] This guide provides a comprehensive overview of its chemical properties, established synthesis protocols, key reactivity patterns, and critical safety considerations, offering field-proven insights for its effective application in research and development.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is paramount for its successful application in synthesis, including planning reaction conditions, purification strategies, and safe handling procedures.

Core Properties

The key physicochemical properties of 4-Chloro-2-methylbenzenesulfonyl chloride are summarized below, providing a quick reference for laboratory use.[1][2][3]

| Property | Value | Source |

| CAS Number | 56157-92-7 | [2][3][4] |

| Molecular Formula | C₇H₆Cl₂O₂S | [1][2][4] |

| Molecular Weight | 225.09 g/mol | [2][4] |

| Appearance | Colorless to yellowish crystalline solid | [1] |

| Melting Point | 54 °C | [1][3] |

| Boiling Point | 295.3 ± 28.0 °C (Predicted) | [1][3] |

| Density | 1.458 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in organic solvents like dichloromethane, ether, and ethyl acetate; Insoluble in water.[1] |

Spectroscopic Signature

-

¹H NMR: Protons on the aromatic ring would appear as distinct signals in the aromatic region (approx. 7.0-8.0 ppm). The methyl group protons would present as a singlet further upfield (approx. 2.5 ppm).

-

¹³C NMR: The spectrum would show seven distinct carbon signals, including four aromatic carbons (one substituted with Cl, one with the methyl group, one with the sulfonyl chloride group, and one unsubstituted), the methyl carbon, and the carbon of the sulfonyl chloride group.

-

IR Spectroscopy: Key vibrational bands would include strong S=O stretches (approx. 1375 and 1185 cm⁻¹), C-Cl stretch, and aromatic C-H and C=C stretches.

-

Mass Spectrometry: The molecular ion peak would be observed, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Synthesis Methodologies: A Mechanistic Perspective

The synthesis of aryl sulfonyl chlorides is a cornerstone of organic chemistry. For 4-chloro-2-methylbenzenesulfonyl chloride, the most prevalent and industrially scalable approach is a variation of the Sandmeyer reaction, starting from the corresponding aniline.[7][8][9]

Recommended Protocol: Sandmeyer-Type Diazotization-Sulfonylation

This method is favored for its reliability and use of readily available starting materials. It proceeds via the formation of a diazonium salt from 4-chloro-2-methylaniline, which is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the target sulfonyl chloride.[7][8]

Causality Behind Experimental Choices:

-

Diazotization at Low Temperature (-5 to 0 °C): Aryl diazonium salts are notoriously unstable at higher temperatures, readily decomposing to expel nitrogen gas. Maintaining a low temperature is critical to ensure the intermediate is formed and persists long enough for the subsequent sulfonylation step.[8]

-

Use of a Copper Catalyst (e.g., CuCl): The copper catalyst is essential for the radical-mediated decomposition of the diazonium salt and the subsequent trapping of the aryl radical by sulfur dioxide, facilitating the formation of the sulfonyl chloride.[7]

-

SO₂ Source: While gaseous SO₂ can be used, stable surrogates like DABSO (a DABCO-SO₂ adduct) are often preferred in laboratory settings for improved handling and safety.[7]

Step-by-Step Methodology:

-

Diazonium Salt Formation:

-

Suspend 4-chloro-2-methylaniline (1.0 eq) in concentrated hydrochloric acid.

-

Cool the mixture to between -5 and 0 °C in an ice-salt bath with vigorous stirring.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains below 0 °C.[8] Stir for an additional 15-20 minutes to ensure complete diazotization.

-

-

Sulfonylation:

-

In a separate flask, prepare a solution of sulfur dioxide (or a surrogate) in a suitable solvent (e.g., acetic acid) containing a catalytic amount of copper(I) chloride (CuCl).[9]

-

Cool this solution to 0 °C.

-

Slowly add the cold diazonium salt slurry from Step 1 to the SO₂/CuCl solution. Vigorous evolution of nitrogen gas will be observed.

-

-

Workup and Isolation:

-

Once the addition is complete and gas evolution has ceased, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Pour the reaction mixture into ice-water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

-

The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure 4-chloro-2-methylbenzenesulfonyl chloride.

-

Alternative Synthetic Routes

Other methods for synthesizing sulfonyl chlorides exist, though they may be less direct for this specific target:

-

Chlorosulfonation of Toluene Derivatives: Direct reaction of 4-chlorotoluene with chlorosulfonic acid. This method can suffer from poor regioselectivity, leading to isomeric byproducts.[9][10]

-

From Sulfonic Acids: Conversion of the corresponding 4-chloro-2-methylbenzenesulfonic acid using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[11][12][13] This is a viable route if the sulfonic acid is readily available.

Reactivity and Applications in Drug Development

The synthetic utility of 4-chloro-2-methylbenzenesulfonyl chloride stems from the high electrophilicity of the sulfur atom in the sulfonyl chloride group. This makes it an excellent electrophile for reaction with a wide array of nucleophiles.[1]

Core Reactivity: Sulfonamide Formation

The most prominent application is the synthesis of sulfonamides through reaction with primary or secondary amines.[14][15] This reaction is fundamental in medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in numerous approved drugs, including antibacterials, diuretics, and anti-inflammatory agents.[9]

Mechanism: The reaction proceeds via nucleophilic attack of the amine's lone pair on the electrophilic sulfur atom, followed by the elimination of a chloride ion. A base (e.g., pyridine, triethylamine) is typically required to neutralize the HCl byproduct.[14]

Workflow for Sulfonamide Synthesis

Other Key Transformations

-

Sulfonate Ester Synthesis: Reaction with alcohols in the presence of a base yields sulfonate esters. These esters are excellent leaving groups, making them valuable intermediates for nucleophilic substitution reactions.

-

Friedel-Crafts Sulfonylation: It can act as an electrophile to install the sulfonyl group onto other aromatic rings, although this is less common than its use in sulfonamide synthesis.

The presence of the chloro and methyl groups on the aromatic ring can be used for further functionalization through cross-coupling reactions or other transformations, adding to the compound's versatility as a building block.

Structure-Reactivity-Application Relationship

Safety, Handling, and Storage

As a reactive sulfonyl chloride, this compound is corrosive and moisture-sensitive. Strict adherence to safety protocols is mandatory.

Hazard Identification

-

Corrosivity: Causes severe skin burns and eye damage.[2][16]

-

Toxicity: Harmful if swallowed.[2]

-

Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[2][16]

-

Reactivity: Reacts with water, potentially violently, to release corrosive hydrochloric acid (HCl) gas.

Recommended Handling Protocol

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[16][17]

-

Ventilation: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or HCl vapors.[1][16]

-

Dispensing: Use caution when opening the container. Weigh and dispense the solid material promptly, minimizing exposure to atmospheric moisture.

-

Spill Management: In case of a spill, do not use water. Cover with a dry, inert absorbent material (e.g., sand, vermiculite), sweep up carefully, and place in a designated hazardous waste container.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[16]

-

Keep away from water and incompatible materials such as strong bases, alcohols, and oxidizing agents.[1][16] A desiccator or a dry box is recommended for long-term storage to maintain reagent integrity.

Safe Handling Workflow Diagram

References

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

-

Bio-protocol. (n.d.). General procedure for the synthesis of sulfonyl chloride (2a and 2b). Retrieved from [Link]

-

ChemBK. (2024). 4-chloro-2-methylbenzenesulfonyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-methylbenzene-1-sulfonyl chloride. Retrieved from [Link]

-

Synlett. (2004). Synthesis of Sulfonyl Chlorides and Sulfonic Acids in SDS Micelles. Synlett, 2004(11), 1949-1952. Retrieved from [Link]

-

Angewandte Chemie International Edition. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(41), 18063-18069. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). S-Chlorinations. Retrieved from [Link]

- Google Patents. (n.d.). US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts.

-

Oxford Academic. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]

-

CHEMISTRY & BIOLOGY INTERFACE. (2014). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE, 4(5), 269-286. Retrieved from [Link]

-

Semantic Scholar. (2014). Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Retrieved from [Link]

-

LookChem. (n.d.). 4-chloro-2-methylbenzenesulfonyl chloride Safety Data Sheets(SDS). Retrieved from [Link]

-

LinkedIn. (n.d.). Key Properties and Applications of 4-(Methylsulfonyl)benzyl Chloride. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorobenzenesulfonyl chloride. Retrieved from [Link]

-

Justia Patents. (1991). Process for the preparation of aromatic sulfonyl chlorides. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzenesulfonyl chloride, 4-methyl-. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 4-Chloro-2-methylbenzene-1-sulfonyl chloride | C7H6Cl2O2S | CID 41748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. scbt.com [scbt.com]

- 5. 4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzenesulfonyl chloride, 4-methyl- [webbook.nist.gov]

- 7. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 8. bio-protocol.org [bio-protocol.org]

- 9. books.rsc.org [books.rsc.org]

- 10. patents.justia.com [patents.justia.com]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 12. S-Chlorinations [organic-chemistry.org]

- 13. US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts - Google Patents [patents.google.com]

- 14. cbijournal.com [cbijournal.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. fishersci.com [fishersci.com]

- 17. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to 4-Chloro-2-methylbenzenesulfonyl Chloride: Structure, Synthesis, and Applications in Pharmaceutical Research

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-methylbenzenesulfonyl chloride (CMSC), a pivotal intermediate in modern organic and medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document delves into the core chemical principles of CMSC, including its structure, molecular formula, and physicochemical properties. We present detailed, field-proven synthetic methodologies, offering insights into the mechanistic underpinnings that govern its formation. Furthermore, this guide explores the reactivity of the sulfonyl chloride functional group and highlights the role of CMSC as a key building block in the synthesis of pharmaceutically active compounds. All protocols and claims are substantiated with authoritative references to ensure scientific integrity and practical applicability in a research and development setting.

Introduction: The Significance of Arylsulfonyl Chlorides in Drug Discovery

Arylsulfonyl chlorides are a class of highly reactive organic compounds that have become indispensable in the synthesis of a vast array of pharmaceutical agents.[1] Their utility is rooted in the electrophilic nature of the sulfur atom within the sulfonyl chloride moiety (-SO₂Cl), which readily undergoes nucleophilic substitution with a wide range of nucleophiles, most notably amines and alcohols. This reactivity allows for the facile and efficient formation of sulfonamides and sulfonate esters, respectively. The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a multitude of drugs, including antibiotics, diuretics, and anticancer agents.[1]

4-Chloro-2-methylbenzenesulfonyl chloride (CMSC) is a specifically substituted arylsulfonyl chloride that offers a unique combination of steric and electronic properties, making it a valuable intermediate for targeted organic synthesis. This guide will provide an in-depth exploration of its chemical identity, synthesis, and applications, with a particular focus on its relevance to the pharmaceutical industry.

Molecular Structure and Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of a reagent is fundamental to its effective and safe use in a laboratory setting.

Structure and Molecular Formula

The molecular structure of 4-Chloro-2-methylbenzenesulfonyl chloride is characterized by a benzene ring substituted with a chloro group at the 4-position, a methyl group at the 2-position, and a sulfonyl chloride group at the 1-position.

-

Molecular Formula: C₇H₆Cl₂O₂S[2]

-

IUPAC Name: 4-chloro-2-methylbenzenesulfonyl chloride[2]

-

CAS Number: 56157-92-7[2]

-

Molecular Weight: 225.09 g/mol [2]

The spatial arrangement of the substituents on the benzene ring influences the reactivity of the sulfonyl chloride group and provides specific steric and electronic features that can be exploited in targeted synthesis.

Diagram: Molecular Structure of 4-Chloro-2-methylbenzenesulfonyl chloride

3-Chlorotoluene + ClSO₃H → 4-Chloro-2-methylbenzenesulfonyl chloride + H₂O

Caption: A simplified workflow for the synthesis of CMSC via chlorosulfonation.

Experimental Protocol (Exemplary):

Caution: This reaction should be performed in a well-ventilated fume hood, as it generates hydrogen chloride gas. Appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles, must be worn.

-

To a stirred, ice-cooled solution of 3-chlorotoluene in a suitable solvent (e.g., dichloromethane), slowly add chlorosulfonic acid dropwise, maintaining the temperature below 10 °C. 2[3]. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

-

Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or distillation.

Synthesis from 4-Chloro-2-methylaniline via Diazotization-Sulfonation

An alternative route involves the diazotization of 4-chloro-2-methylaniline followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper(I) catalyst.

[4]Reaction Scheme:

-

4-Chloro-2-methylaniline + NaNO₂/HCl → [4-Chloro-2-methylbenzenediazonium chloride]

-

[4-Chloro-2-methylbenzenediazonium chloride] + SO₂/CuCl → 4-Chloro-2-methylbenzenesulfonyl chloride + N₂

Mechanistic Rationale: The first step is the formation of a diazonium salt from the aromatic amine. In the second step, the diazonium group is replaced by a sulfonyl chloride group in a reaction mediated by sulfur dioxide and a copper(I) catalyst. This method is particularly useful when the starting aniline is readily available.

Reactivity and Applications in Pharmaceutical Synthesis

The synthetic utility of 4-Chloro-2-methylbenzenesulfonyl chloride lies in the high reactivity of the sulfonyl chloride functional group.

Formation of Sulfonamides

The reaction of CMSC with primary or secondary amines in the presence of a base (e.g., pyridine, triethylamine) readily affords the corresponding sulfonamides. This is a cornerstone reaction in the synthesis of many drug molecules.

General Reaction: ``` R¹R²NH + ClSO₂-Ar → R¹R²N-SO₂-Ar + HCl (where Ar = 4-chloro-2-methylphenyl)

Sources

Spectroscopic and Spectrometric Characterization of 4-Chloro-2-methylbenzenesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile chemical intermediate, 4-Chloro-2-methylbenzenesulfonyl chloride. The information herein is intended to support research and development activities where this compound is utilized as a critical building block in the synthesis of pharmaceuticals and other complex organic molecules. This document presents a detailed analysis of its predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, alongside generalized experimental protocols for data acquisition.

Introduction

4-Chloro-2-methylbenzenesulfonyl chloride (C₇H₆Cl₂O₂S) is a key organic synthesis intermediate, valued for its reactive sulfonyl chloride functional group.[1] Its structure, featuring a substituted benzene ring, allows for a variety of chemical transformations, making it a valuable component in the synthesis of numerous target molecules.[1] Accurate spectroscopic characterization is fundamental to verifying the identity, purity, and stability of this reagent, ensuring the integrity of subsequent synthetic steps. This guide provides an in-depth look at the expected spectroscopic signature of 4-Chloro-2-methylbenzenesulfonyl chloride.

Molecular Structure and Key Features

Understanding the molecular structure is crucial for interpreting spectroscopic data. The key features of 4-Chloro-2-methylbenzenesulfonyl chloride that influence its spectral properties are:

-

An aromatic ring with three different substituents.

-

A methyl group (-CH₃) ortho to the sulfonyl chloride group.

-

A chlorine atom (-Cl) para to the methyl group.

-

A sulfonyl chloride group (-SO₂Cl), which is a strong electron-withdrawing group.

Caption: Molecular structure of 4-Chloro-2-methylbenzenesulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of 4-Chloro-2-methylbenzenesulfonyl chloride is predicted to show distinct signals for the aromatic protons and the methyl group protons. The electron-withdrawing sulfonyl chloride group will deshield adjacent protons, causing them to appear at a higher chemical shift (downfield).

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 | d | 1H | H-6 |

| ~ 7.5 | dd | 1H | H-5 |

| ~ 7.4 | d | 1H | H-3 |

| ~ 2.8 | s | 3H | -CH₃ |

d = doublet, dd = doublet of doublets, s = singlet

Justification of Assignments:

-

H-6: This proton is ortho to the strongly electron-withdrawing sulfonyl chloride group, leading to significant deshielding and the furthest downfield shift among the aromatic protons. It will appear as a doublet due to coupling with H-5.

-

H-5: This proton is coupled to both H-6 and H-3 (meta-coupling, which may not be resolved), resulting in a doublet of doublets.

-

H-3: This proton is ortho to the methyl group and will be the most upfield of the aromatic signals. It will appear as a doublet due to coupling with H-5.

-

-CH₃: The protons of the methyl group are shielded and will appear as a singlet further upfield.

¹³C NMR (Carbon NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 | C-1 (ipso to -SO₂Cl) |

| ~ 142 | C-2 (ipso to -CH₃) |

| ~ 138 | C-4 (ipso to -Cl) |

| ~ 135 | C-6 |

| ~ 132 | C-5 |

| ~ 128 | C-3 |

| ~ 21 | -CH₃ |

Justification of Assignments:

-

The carbons directly attached to the electronegative sulfonyl chloride and chlorine groups (C-1 and C-4) are expected to be the most downfield in the aromatic region.

-

The carbon bearing the methyl group (C-2) will also be downfield.

-

The remaining aromatic carbons (C-3, C-5, C-6) will appear at intermediate chemical shifts.

-

The methyl carbon will be significantly upfield.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of 4-Chloro-2-methylbenzenesulfonyl chloride in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse proton spectrum with a 90° pulse.

-

Set the spectral width to cover the range of approximately -1 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of approximately 0 to 200 ppm.

-

A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 4-Chloro-2-methylbenzenesulfonyl chloride is expected to show characteristic absorption bands for the sulfonyl chloride group and the substituted aromatic ring. Sulfonyl chlorides typically exhibit strong characteristic bands in the IR regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[2]

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H stretch |

| ~ 2950-2850 | Medium | Aliphatic C-H stretch (-CH₃) |

| ~ 1600-1450 | Medium-Strong | Aromatic C=C stretching |

| ~ 1380-1360 | Strong | Asymmetric SO₂ stretch |

| ~ 1190-1170 | Strong | Symmetric SO₂ stretch |

| ~ 850-800 | Strong | C-H out-of-plane bending (aromatic) |

| ~ 750-700 | Strong | C-Cl stretch |

| ~ 600-500 | Strong | S-Cl stretch |

Justification of Assignments:

-

The most prominent peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group.

-

The aromatic C-H and C=C stretching vibrations will also be present.

-

The C-Cl and S-Cl stretching vibrations will appear in the fingerprint region at lower wavenumbers.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Neat Sample (ATR): Place a small amount of the solid 4-Chloro-2-methylbenzenesulfonyl chloride directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Caption: Experimental workflow for spectroscopic analysis.

Conclusion

The predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data presented in this guide provide a detailed fingerprint for the characterization of 4-Chloro-2-methylbenzenesulfonyl chloride. This information is invaluable for researchers and scientists in confirming the structure and purity of this important synthetic intermediate, thereby ensuring the reliability and reproducibility of their chemical transformations. The provided experimental protocols offer a standardized approach to data acquisition, facilitating consistent and high-quality results.

References

-

ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-methylbenzene-1-sulfonyl chloride. Retrieved from [Link]

-

ChemBK. (2024, April 9). 4-chloro-2-methylbenzenesulfonyl chloride. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. Retrieved from [Link]

-

PubMed. (n.d.). [Study on the function group uniformity of polystyrol sulfonyl chloride resins by infrared spectra]. Retrieved from [Link]

-

Analytical Chemistry. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Electrophilicity of the Sulfonyl Chloride Group

Introduction: The Sulfonyl Chloride Moiety as a Cornerstone Electrophile

In the landscape of modern organic synthesis, the sulfonyl chloride functional group (R-SO₂Cl) stands out as a powerful and versatile electrophile.[1] Its significance is particularly pronounced in pharmaceutical and materials science, where the facile formation of robust sulfonamide and sulfonate ester linkages is paramount.[1] This guide provides a comprehensive exploration of the core principles governing the electrophilicity of sulfonyl chlorides, the factors modulating their reactivity, and their application in key synthetic transformations. We will delve into mechanistic details, provide field-proven experimental protocols, and examine the evolution of sulfonyl chemistry into next-generation applications like SuFEx click chemistry.

The reactivity of a sulfonyl chloride is fundamentally dictated by the electronic nature of the sulfur atom. It is bonded to two highly electronegative oxygen atoms and a chlorine atom, all of which inductively withdraw electron density.[2][3] This creates a significant partial positive charge on the sulfur atom, rendering it highly susceptible to attack by a wide range of nucleophiles.[3][4] The chloride ion serves as an excellent leaving group, further facilitating nucleophilic substitution reactions.[2]

Section 1: The Electronic Architecture and Resulting Electrophilicity

The geometry around the tetracoordinate sulfur atom in a sulfonyl chloride is approximately tetrahedral. The strong dipole moments of the S=O and S-Cl bonds result in a highly polarized functional group. The introduction of substituents on the 'R' group can further influence this electronic environment through inductive (-I) and resonance (-R) effects.

1.1. The Role of Inductive and Resonance Effects

Electron-withdrawing groups (EWGs) attached to the R group, especially on an aromatic ring, significantly enhance the electrophilicity of the sulfur atom.[3][5] For instance, a nitro group (-NO₂) positioned para to the sulfonyl chloride on a benzene ring dramatically increases reactivity towards nucleophiles.[3] This is due to both its powerful electron-withdrawing inductive effect and its ability to delocalize electron density from the ring via resonance, which in turn pulls density from the sulfonyl group.[3]

Conversely, electron-donating groups (EDGs), such as methoxy (-OCH₃) or methyl (-CH₃) groups, decrease the electrophilicity of the sulfur center by pushing electron density towards it, thereby slightly reducing its partial positive charge.[5]

1.2. Quantitative Reactivity: The Hammett Relationship

The influence of aromatic substituents on reaction rates can be quantified using the Hammett equation. Studies on the hydrolysis of various substituted benzenesulfonyl chlorides have shown that the reaction rates often correlate with Hammett substituent constants (σ). For alkaline hydrolysis, the plot is linear with a positive ρ value, indicating that electron-withdrawing groups, which have positive σ values, accelerate the reaction.[6][7] However, for neutral solvolysis, the Hammett plot is often curved, suggesting a change in the transition state character or mechanism across the series of substituents.[6][7][8]

| Substituent (X) in X-C₆H₄SO₂Cl | Relative Rate of Hydrolysis (approx.) | Hammett σ Constant |

| p-OCH₃ | 1 | -0.27 |

| p-CH₃ | 2.5 | -0.17 |

| H | 5 | 0 |

| p-Br | 20 | +0.23 |

| m-NO₂ | 150 | +0.71 |

| p-NO₂ | 250 | +0.78 |

| Table 1: Relative hydrolysis rates of substituted benzenesulfonyl chlorides, illustrating the accelerating effect of electron-withdrawing groups. Data compiled and generalized from kinetic studies.[6][7][9] |

Section 2: Mechanistic Considerations in Nucleophilic Substitution

The precise mechanism of nucleophilic substitution at a sulfonyl sulfur center has been a subject of extensive study. Two primary pathways are generally considered: a concerted, Sₙ2-like mechanism and a stepwise addition-elimination (A-E) mechanism.[4][10]

-

Sₙ2-like Mechanism: In this pathway, the nucleophile attacks the sulfur atom at the same time as the chloride leaving group departs. This proceeds through a single, trigonal bipyramidal transition state.[9][10]

-

Addition-Elimination (A-E) Mechanism: This stepwise process involves the initial attack of the nucleophile to form a transient, pentacoordinate trigonal bipyramidal intermediate (a sulfurane).[10] This intermediate then collapses by expelling the chloride ion to form the final product.[10]

The operative mechanism can depend on the nucleophile, the substrate, and the solvent.[10][11] However, for many common reactions, such as the formation of sulfonamides and sulfonate esters, the pathway is often considered to be a concerted Sₙ2-like process.[11][12]

Caption: General Sₙ2-like mechanism for nucleophilic substitution at a sulfonyl chloride.

Section 3: Key Synthetic Transformations

The high electrophilicity of sulfonyl chlorides enables a broad range of crucial synthetic transformations.

3.1. Formation of Sulfonamides: The Hinsberg Reaction

The reaction between a sulfonyl chloride and a primary or secondary amine is a cornerstone of medicinal chemistry, yielding the highly important sulfonamide functional group.[1][2] This reaction also forms the basis of the Hinsberg test, a classical chemical method for distinguishing between primary, secondary, and tertiary amines.[13][14][15]

-

Primary Amines (R-NH₂): React with benzenesulfonyl chloride to form an N-substituted sulfonamide. This product still has an acidic proton on the nitrogen, which can be removed by aqueous alkali (e.g., NaOH), rendering the sulfonamide soluble.[13][16] Subsequent acidification re-protonates the nitrogen, causing the sulfonamide to precipitate.[13][16]

-

Secondary Amines (R₂NH): React to form an N,N-disubstituted sulfonamide. This product has no acidic proton on the nitrogen and is therefore insoluble in aqueous alkali.[13][17]

-

Tertiary Amines (R₃N): Do not have a proton on the nitrogen to be replaced and thus do not typically form a stable sulfonamide.[13][17] They may promote the hydrolysis of the sulfonyl chloride.[13]

Caption: Logical workflow of the Hinsberg test for amine classification.

3.2. Formation of Sulfonate Esters: Activating Alcohols

Alcohols are poor leaving groups in nucleophilic substitution reactions. However, they can be readily converted into excellent leaving groups by reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base like pyridine.[18][19] This reaction forms a sulfonate ester (e.g., a tosylate, ROTs).[18][19]

Crucially, this transformation proceeds with retention of configuration at the carbon atom bearing the hydroxyl group, because the C-O bond of the alcohol is not broken during the reaction.[19][20] The resulting tosylate is highly susceptible to Sₙ2 attack by a wide range of nucleophiles, which then proceeds with inversion of configuration.[20]

Section 4: Experimental Protocols

4.1. Protocol: Synthesis of N-benzyl-4-methylbenzenesulfonamide

This protocol describes a representative synthesis of a sulfonamide from a primary amine and an aromatic sulfonyl chloride.

Materials:

-

p-Toluenesulfonyl chloride (TsCl)

-

Benzylamine

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve benzylamine (1.0 eq.) in anhydrous DCM (10 volumes). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add pyridine (1.2 eq.) followed by a solution of p-toluenesulfonyl chloride (1.1 eq.) in DCM.

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding 1 M HCl. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography to yield the pure sulfonamide.

-

Characterization: Confirm the identity and purity of the product using NMR spectroscopy (¹H and ¹³C), IR spectroscopy (to identify S=O stretches), and melting point analysis.

Caption: A general experimental workflow for sulfonamide synthesis.

Section 5: The Frontier: SuFEx Click Chemistry

While sulfonyl chlorides are superb electrophiles, their reactivity can sometimes be a liability, as the S-Cl bond is susceptible to reductive cleavage.[21] A major advancement in sulfonyl chemistry came with the development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry by K. Barry Sharpless and colleagues.[21][22][23]

SuFEx utilizes sulfonyl fluorides (R-SO₂F) as the electrophile. The S-F bond is thermodynamically more stable and resistant to reduction compared to the S-Cl bond.[22][24] However, sulfonyl fluorides exhibit excellent "click" reactivity with appropriate nucleophiles, especially in aqueous environments, forming highly stable covalent linkages.[22][25] This unique balance of stability and reactivity has made SuFEx a powerful tool in chemical biology, drug discovery, and materials science for creating robust connections between molecular building blocks.[22][23][24] Unlike sulfonyl chlorides, which can sometimes lead to undesired chlorination side-products, sulfonyl fluorides react chemoselectively to produce only sulfonylation products.[24]

Conclusion

The electrophilicity of the sulfonyl chloride group is a powerful and reliable principle in organic chemistry. Governed by the strong electron-withdrawing nature of the sulfonyl moiety, its reactivity can be finely tuned through the electronic effects of substituents. This has enabled its widespread use in the synthesis of sulfonamides and as a method for activating alcohols, transformations that are fundamental to drug development and complex molecule synthesis.[1][2] The evolution from highly reactive sulfonyl chlorides to the uniquely stable yet reactive sulfonyl fluorides in SuFEx chemistry demonstrates the enduring and expanding utility of the S(VI) center as a key electrophilic hub in modern chemistry.

References

-

Sulfonyl Chloride Definition - Organic Chemistry Key Term . Fiveable. Available at: [Link]

-

Hinsberg reaction . Wikipedia. Available at: [Link]

-

Hinsberg Reagent And Test . Unacademy. Available at: [Link]

-

Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups . OrgoSolver. Available at: [Link]

-

The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis . Acme Pharmatech. Available at: [Link]

-

Ch8 : Tosylates . University of Calgary. Available at: [Link]

-

Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media . International Union of Pure and Applied Chemistry. Available at: [Link]

-

17.6: Reactions of Alcohols . Chemistry LibreTexts. Available at: [Link]

-

Hinsberg Reagent and Test: Distinguishing Amines Easily . Vedantu. Available at: [Link]

-

Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates . National Institutes of Health. Available at: [Link]

-

Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates . MDPI. Available at: [Link]

-

Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry . Advances in Engineering. Available at: [Link]

-

Preparation of sulfonamides from N-silylamines . National Institutes of Health. Available at: [Link]

-

How does the Hinsberg's test help determine amines? . Quora. Available at: [Link]

-

Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery . University of Toronto. Available at: [Link]

-

Video: Amines to Sulfonamides: The Hinsberg Test . JoVE. Available at: [Link]

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 . Angewandte Chemie International Edition. Available at: [Link]

-

Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides . Canadian Journal of Chemistry. Available at: [Link]

-

Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH . Journal of the American Chemical Society. Available at: [Link]

-

Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride? . Reddit. Available at: [Link]

-

Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin . MDPI. Available at: [Link]

-

Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water . Journal of the Chemical Society B: Physical Organic. Available at: [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation . Journal of the American Chemical Society. Available at: [Link]

-

Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions . OSTI.GOV. Available at: [Link]

-

Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides . ResearchGate. Available at: [Link]

-

A Comparative Study of Sulfonyl Chlorides: Reactivity and Applications in Synthesis . Medium. Available at: [Link]

-

Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4 . Wiley Online Library. Available at: [Link]

-

Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs . National Institutes of Health. Available at: [Link]

-

Kinetics of the Neutral and Alkaline Hydrolysis of Aromatic Sulphonyi Chlorides in Water . RSC Publishing. Available at: [Link]

-

Sulfuryl Chloride Uses & Applications: Impacting Various Industries . Market Publishers. Available at: [Link]

-

Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides . Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Nucleophilic Displacements on Sulphur. Part 3. Solvolysis of Thiophene-2-sulphonyl Halides in Water-Acetone Mixtures . RSC Publishing. Available at: [Link]

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 . Angewandte Chemie. Available at: [Link]

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides . ACS Publications. Available at: [Link]

-

SOLVOLYSIS OF SULPHOXYL HALIDES By F. E. JEYKINSJ~ and A. X. HAMBLY~ I. INTRODUCTION In a study (Jenkins 1952) of the rates of r . ConnectSci. Available at: [Link]

-

Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin . MDPI. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. fiveable.me [fiveable.me]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. Nucleophilic substitution at sulphonyl sulphur. Part 4. Hydrolysis of substituted thiophenesulphonyl halides in water–acetone mixtures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. mdpi.com [mdpi.com]

- 11. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 14. Hinsberg Reagent And Test | Unacademy [unacademy.com]

- 15. Hinsberg Reagent and Test: Distinguishing Amines Easily [vedantu.com]

- 16. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]

- 17. quora.com [quora.com]

- 18. orgosolver.com [orgosolver.com]

- 19. benchchem.com [benchchem.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. advanceseng.com [advanceseng.com]

- 22. SuFEx:次世代クリック反応として期待のスルホニルフルオリド [sigmaaldrich.com]

- 23. Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery | Department of Chemistry [chem.uga.edu]

- 24. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]

- 25. Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry - Enamine [enamine.net]

Stability and Storage of 4-Chloro-2-methylbenzenesulfonyl Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Versatile Reagent

4-Chloro-2-methylbenzenesulfonyl chloride is a pivotal intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and dyes.[1] Its bifunctional nature, featuring a reactive sulfonyl chloride group and a substituted aromatic ring, allows for its incorporation into a diverse range of molecular architectures.[1] Sulfonyl chlorides are widely utilized for the formation of sulfonamides, a common motif in many therapeutic agents. The successful synthesis and application of this reagent are intrinsically linked to its stability and proper handling. This guide provides an in-depth analysis of the factors governing the stability of 4-Chloro-2-methylbenzenesulfonyl chloride and outlines best practices for its storage and handling to ensure its integrity and performance in research and development.

Chemical Stability: Understanding the Inherent Reactivity

The stability of 4-Chloro-2-methylbenzenesulfonyl chloride is primarily dictated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This inherent reactivity, while synthetically useful, also renders the molecule susceptible to degradation under suboptimal conditions.

Hydrolytic Instability: The Primary Degradation Pathway

The most significant factor affecting the stability of 4-Chloro-2-methylbenzenesulfonyl chloride is its sensitivity to moisture. Sulfonyl chlorides readily react with water in a process known as hydrolysis, which cleaves the sulfur-chlorine bond to form the corresponding sulfonic acid and hydrochloric acid.[2][3][4]

Mechanism of Hydrolysis:

The hydrolysis of aryl sulfonyl chlorides, such as 4-Chloro-2-methylbenzenesulfonyl chloride, typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[5][6] In this process, a water molecule acts as a nucleophile, attacking the electrophilic sulfur atom. This is generally the rate-determining step. For neutral hydrolysis, a second water molecule may act as a general base to facilitate the proton transfer.

The primary product of hydrolysis is 4-chloro-2-methylbenzenesulfonic acid, a strong acid, and hydrochloric acid. The generation of these corrosive acidic byproducts can further catalyze the degradation of the parent compound and other sensitive materials.

Thermal Decomposition

When subjected to high temperatures, 4-Chloro-2-methylbenzenesulfonyl chloride may decompose, potentially producing toxic fumes.[1] While specific decomposition temperatures are not well-documented in the literature, it is advisable to avoid exposing the compound to excessive heat.

Incompatibilities

To ensure the stability and safety of 4-Chloro-2-methylbenzenesulfonyl chloride, it is crucial to avoid contact with the following substances:

-

Water and Moisture: As detailed above, water is the primary cause of degradation.

-

Strong Oxidizing Agents: These can react exothermically with the sulfonyl chloride group.

-

Acids and Alkalis: Both can promote decomposition.[1]

-

Metals: The compound is corrosive to many metals.[1] Storage in non-metallic containers is essential.

Optimal Storage Conditions for Long-Term Stability

Based on the chemical properties and instabilities of 4-Chloro-2-methylbenzenesulfonyl chloride, the following storage conditions are recommended to ensure its long-term integrity and performance.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8 °C | Refrigeration slows down the rate of potential degradation reactions. |

| Atmosphere | Inert gas (e.g., Nitrogen) | The primary purpose of an inert atmosphere is to displace and exclude moisture from the container, thereby preventing hydrolysis.[7] |

| Container | Tightly sealed, non-metallic, corrosive-resistant | Prevents ingress of atmospheric moisture and avoids reaction with the container material. Glass bottles with secure, non-reactive caps are ideal. |

| Light | Protection from light | While not explicitly stated as a primary concern in safety data sheets, it is good laboratory practice to store reactive chemicals in the dark to prevent any potential photochemical decomposition. |

| Moisture | Strict exclusion | Due to its high reactivity with water, the compound must be stored in a dry environment. |

Experimental Protocol: A Guideline for Stability Assessment

For critical applications in drug development and regulated environments, it may be necessary to perform a formal stability study on 4-Chloro-2-methylbenzenesulfonyl chloride. The following is a general protocol outline.

Objective: To assess the stability of 4-Chloro-2-methylbenzenesulfonyl chloride under defined storage conditions over a specified period.

Materials:

-

4-Chloro-2-methylbenzenesulfonyl chloride (high purity)

-

Inert, tightly sealed containers (e.g., amber glass vials with PTFE-lined caps)

-

Controlled environment chambers (e.g., refrigerators, incubators)

-

Analytical instrumentation for purity assessment (e.g., HPLC, GC, NMR)

-

Reference standard of 4-Chloro-2-methylbenzenesulfonyl chloride

-

Reference standard of 4-chloro-2-methylbenzenesulfonic acid (potential degradation product)

Methodology:

-

Initial Characterization:

-

Thoroughly characterize the initial batch of 4-Chloro-2-methylbenzenesulfonyl chloride for purity and identity using a validated analytical method (e.g., HPLC with UV detection).

-

Record the initial appearance (e.g., color, physical state).

-

-

Sample Preparation and Storage:

-

Aliquot the compound into pre-labeled, inert containers.

-

Purge the headspace of each container with dry nitrogen before sealing.

-

Place the containers in controlled environment chambers set to the desired storage conditions (e.g., 2-8°C, 25°C/60% RH, 40°C/75% RH).

-

-

Time-Point Testing:

-

At predetermined time points (e.g., 0, 1, 3, 6, 12 months), remove a sample from each storage condition.

-

Visually inspect the sample for any changes in appearance.

-

Analyze the sample for purity using the validated analytical method. Quantify the amount of 4-Chloro-2-methylbenzenesulfonyl chloride remaining and identify and quantify any degradation products, such as 4-chloro-2-methylbenzenesulfonic acid.

-

-

Data Analysis:

-

Plot the purity of 4-Chloro-2-methylbenzenesulfonyl chloride as a function of time for each storage condition.

-

Determine the rate of degradation and estimate the shelf-life under each condition.

-

Caption: A flowchart illustrating the key steps in a stability assessment study for 4-Chloro-2-methylbenzenesulfonyl chloride.

Logical Decision-Making for Handling and Storage

The proper handling of 4-Chloro-2-methylbenzenesulfonyl chloride requires a systematic approach to mitigate risks and preserve the compound's integrity. The following diagram outlines a logical decision-making process for researchers.

Caption: A decision-making flowchart for the safe and effective handling and storage of 4-Chloro-2-methylbenzenesulfonyl chloride.

Conclusion

The stability of 4-Chloro-2-methylbenzenesulfonyl chloride is paramount for its successful application in research and drug development. Its primary vulnerability is hydrolysis, necessitating stringent measures to protect it from moisture. By adhering to the recommended storage conditions of refrigeration under an inert atmosphere in tightly sealed, non-metallic containers, and by following safe handling practices, researchers can ensure the integrity and reactivity of this valuable synthetic intermediate. A thorough understanding of its chemical properties and potential degradation pathways is the foundation for its effective and safe utilization in the laboratory.

References

-

ChemBK. (2024, April 9). 4-chloro-2-methylbenzenesulfonyl chloride. Retrieved from [Link]

- King, J. F., & Lam, J. Y. L. (1992). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH Dependence and the Mechanism of Hydration of Sulfenes. Journal of the American Chemical Society, 114(5), 1743–1749).

- Hall, H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society, 78(7), 1450-1454.

- King, J. F., & Hillhouse, J. H. (1983). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 61(8), 1583-1593.

- Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4), 748-753.

- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Current Organic Chemistry, 12(8), 626-633.

- MDPI. (2023, May 20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Processes, 11(5), 1547.

- Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.

-

PrepChem.com. (n.d.). Synthesis of 4-chlorobenzenesulfonyl chloride. Retrieved from [Link]

-

ResearchGate. (2025, November 28). (PDF) Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

-

OECD SIDS. (2003, December). 4-Methylbenzenesulfonyl chloride. Retrieved from [Link]

- PubMed Central. (2022, December 8). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Molecules, 27(24), 8758.

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

- Journal of the Chemical Society B: Physical Organic. (1970).

- Google Patents. (n.d.). CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride.

-

lookchem. (n.d.). 4-chloro-2-methylbenzenesulfonyl chloride Safety Data Sheets(SDS). Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-methylbenzene-1-sulfonyl chloride. Retrieved from [Link]

-

The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]

-

Semantic Scholar. (2018). The hydrolysis of 4-amino- and 4-dimethylaminobenzene sulfonyl chlorides: an unprecedented case of independence of reactivity from pH. Retrieved from [Link]

- Google Patents. (n.d.). GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.

-

ResearchGate. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Request PDF. Retrieved from [Link]

-

SRON. (n.d.). Controlled Atmospheres Storage Used In Grain Silo. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. Retrieved from [Link]

-

Reaction Chemistry & Engineering (RSC Publishing). (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Retrieved from [Link]

-

ACS Catalysis. (2026, January 2). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 4. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]

- 5. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. grainsilo.com [grainsilo.com]

key chemical reactions involving 4-Chloro-2-methylbenzenesulfonyl chloride

An In-depth Technical Guide to the Core Chemical Reactions of 4-Chloro-2-methylbenzenesulfonyl Chloride

Abstract

4-Chloro-2-methylbenzenesulfonyl chloride (CmSC) is a pivotal intermediate in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its chemical versatility stems from two primary reactive centers: the highly electrophilic sulfonyl chloride moiety and the substituted aromatic ring. This guide provides an in-depth exploration of the core chemical transformations involving CmSC, moving beyond simple reaction lists to explain the underlying principles and experimental causality. We will dissect the key reactions, including sulfonamide and sulfonate ester formation, and analyze the reactivity of the aromatic core towards substitution. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this valuable synthetic building block.

Introduction: The Molecular Profile of 4-Chloro-2-methylbenzenesulfonyl Chloride

4-Chloro-2-methylbenzenesulfonyl chloride, with the chemical formula C₇H₆Cl₂O₂S, is a bifunctional organic compound that serves as a robust building block in synthetic chemistry.[1][2][3] It typically appears as a colorless to yellowish crystalline solid, soluble in common organic solvents like dichloromethane and ethyl acetate, but insoluble in water.[1] Its utility is anchored in the predictable and efficient reactivity of its sulfonyl chloride group, making it a preferred reagent for introducing the 4-chloro-2-methylphenylsulfonyl group into various molecular scaffolds.

Table 1: Physicochemical Properties of 4-Chloro-2-methylbenzenesulfonyl Chloride

| Property | Value | Source |

| IUPAC Name | 4-chloro-2-methylbenzenesulfonyl chloride | [2] |

| CAS Number | 56157-92-7 | [2][4][5] |

| Molecular Formula | C₇H₆Cl₂O₂S | [1][2][4] |

| Molecular Weight | 225.09 g/mol | [2][4] |

| Appearance | Colorless to yellowish crystal | [1] |

| Solubility | Soluble in dichloromethane, ether, ethyl acetate; Insoluble in water | [1] |

The molecule's reactivity is dominated by the sulfonyl chloride functional group (-SO₂Cl), a powerful electrophile. The sulfur atom is rendered highly electron-deficient by the two oxygen atoms and the chlorine atom, making it an excellent target for nucleophiles. Additionally, the substituted benzene ring, while generally less reactive, possesses unique electronic characteristics that influence its participation in aromatic substitution reactions.

Core Reactions of the Sulfonyl Chloride Group

The most prevalent and synthetically valuable reactions of 4-Chloro-2-methylbenzenesulfonyl chloride involve nucleophilic attack at the sulfonyl sulfur atom. These reactions are fundamental to the construction of sulfonamides and sulfonate esters, moieties of immense importance in pharmaceuticals and agrochemicals.

Sulfonamide Formation: A Cornerstone of Medicinal Chemistry

The reaction of sulfonyl chlorides with primary or secondary amines to form sulfonamides is one of the most reliable transformations in organic synthesis.[6][7] The resulting N-substituted sulfonamides are a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial and anticancer drugs.[7]

Causality Behind the Experimental Choices: The reaction proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom.[7] This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion. A critical component of this reaction is the presence of a base (e.g., pyridine, triethylamine). The reaction generates one equivalent of hydrochloric acid (HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7] The added base neutralizes the in situ generated HCl, allowing the reaction to proceed to completion. The reaction is typically performed in an anhydrous aprotic solvent to prevent hydrolysis of the highly reactive sulfonyl chloride.

Diagram 1: Mechanism of Sulfonamide Formation

Sources

- 1. chembk.com [chembk.com]

- 2. 4-Chloro-2-methylbenzene-1-sulfonyl chloride | C7H6Cl2O2S | CID 41748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. scbt.com [scbt.com]

- 5. 4-chloro-2-methylbenzenesulfonyl chloride | 56157-92-7 [sigmaaldrich.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Sulfonamides using 4-Chloro-2-methylbenzenesulfonyl Chloride

Introduction: The Strategic Importance of the Sulfonamide Scaffold

The sulfonamide functional group (–SO₂NH–) is a cornerstone of modern medicinal chemistry and drug development. Since the groundbreaking discovery of Prontosil in the 1930s, sulfonamide-containing compounds have evolved from their initial role as antibacterial agents to a versatile and privileged scaffold in a vast array of therapeutic areas.[1][2] Their prevalence in FDA-approved drugs for treating conditions ranging from viral infections and cancer to inflammatory diseases and cardiovascular disorders underscores their enduring significance.[1][2]

The unique physicochemical properties of the sulfonamide group, including its geometry, ability to act as a hydrogen bond acceptor, and enhanced metabolic stability compared to amide bioisosteres, contribute to its success in modulating biological targets.[3] The synthesis of diverse sulfonamide libraries is therefore a critical activity in lead discovery and optimization.

This guide provides a comprehensive overview and detailed protocols for the use of 4-chloro-2-methylbenzenesulfonyl chloride as a key intermediate in the synthesis of novel sulfonamide drug candidates. This reagent offers a distinct substitution pattern on the aromatic ring, providing a scaffold to fine-tune properties such as lipophilicity, metabolic stability, and target binding affinity. We will delve into the underlying reaction mechanisms, provide step-by-step experimental procedures, and discuss the necessary safety precautions for handling this reactive compound.

Physicochemical Properties of 4-Chloro-2-methylbenzenesulfonyl chloride

A thorough understanding of the starting material is paramount for successful and safe synthesis.

| Property | Value | Reference |

| CAS Number | 56157-92-7 | [1] |

| Molecular Formula | C₇H₆Cl₂O₂S | [1] |

| Molecular Weight | 225.09 g/mol | [1] |

| Appearance | Colorless to yellowish crystal | [1] |

| Melting Point | 54 °C | [1] |

| Boiling Point | 295.3 ± 28.0 °C (Predicted) | [1] |

| Solubility | Soluble in organic solvents like dichloromethane, ether, and ethyl acetate; Insoluble in water. | [1] |

Reaction Mechanism: The Nucleophilic Acyl Substitution Pathway

The synthesis of sulfonamides from 4-chloro-2-methylbenzenesulfonyl chloride and a primary or secondary amine proceeds via a classical nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the formation of a tetrahedral intermediate, which then collapses, displacing the chloride ion as a leaving group and forming the stable sulfonamide bond.

A base, such as pyridine or triethylamine, is typically required to neutralize the hydrogen chloride (HCl) generated as a byproduct of the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Sources

Application Notes and Protocols: A Comprehensive Guide to the Synthesis of N-Substituted 4-Chloro-2-methylbenzenesulfonamides

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Sulfonamides in Modern Chemistry

The reaction between 4-chloro-2-methylbenzenesulfonyl chloride and primary amines is a fundamental transformation in organic synthesis, leading to the formation of N-substituted sulfonamides. This class of compounds is of paramount importance in medicinal chemistry and drug development, forming the structural core of a wide range of therapeutic agents.[1][2] The sulfonamide functional group (-SO₂NH-) is a key pharmacophore found in various drugs, including antibiotics (sulfa drugs), diuretics, and anticonvulsants.[2][3] The specific reactant, 4-chloro-2-methylbenzenesulfonyl chloride, provides a scaffold with distinct electronic and steric properties that can be exploited to fine-tune the biological activity of the resulting sulfonamides.

These application notes provide a detailed protocol for this reaction, delve into the underlying mechanism, and offer insights into process optimization and troubleshooting. The information presented is intended to equip researchers with the knowledge to confidently and efficiently synthesize these valuable compounds.

Reaction Mechanism: A Nucleophilic Substitution Pathway

The formation of a sulfonamide from a sulfonyl chloride and a primary amine proceeds through a nucleophilic acyl-type substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.[4] This initial attack forms a tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of a chloride ion as a leaving group and the loss of a proton from the nitrogen, yields the stable sulfonamide product.[5]

The presence of a base is crucial for this reaction to proceed to completion. The base, typically a tertiary amine like triethylamine or pyridine, serves to neutralize the hydrochloric acid (HCl) generated as a byproduct.[3][6] This prevents the protonation of the primary amine reactant, which would render it non-nucleophilic and halt the reaction.

Caption: Generalized reaction mechanism for sulfonamide formation.

Experimental Protocol: Synthesis of N-Aryl-4-chloro-2-methylbenzenesulfonamide

This protocol details a general procedure for the reaction of 4-chloro-2-methylbenzenesulfonyl chloride with a primary aromatic amine.

Materials and Equipment:

-

4-Chloro-2-methylbenzenesulfonyl chloride (1.0 eq)

-

Primary aromatic amine (1.0 - 1.1 eq)

-

Triethylamine (TEA) or Pyridine (1.5 - 2.0 eq)[3]

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[3][7]

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Standard glassware for workup (separatory funnel, beakers, etc.)

-

Rotary evaporator

-

Silica gel for column chromatography (if necessary)[7]

-

Thin Layer Chromatography (TLC) plates and developing chamber

Safety Precautions:

-

4-Chloro-2-methylbenzenesulfonyl chloride is corrosive and causes severe skin burns and eye damage. It is also harmful if swallowed and may cause respiratory irritation.[8][9] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]

-

Organic solvents like DCM and THF are flammable and should be handled with care, away from ignition sources.

-

The reaction may be exothermic; therefore, controlled addition of the sulfonyl chloride and cooling are essential.

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary aromatic amine (1.0-1.1 equivalents).

-

Solvent and Base Addition: Dissolve the amine in an appropriate volume of anhydrous DCM or THF. Add the base (triethylamine or pyridine, 1.5-2.0 equivalents) to the solution.[7]

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. Stir the solution for 10-15 minutes to ensure it is thoroughly chilled.

-

Sulfonyl Chloride Addition: Dissolve 4-chloro-2-methylbenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of the anhydrous solvent in a separate flask. Transfer this solution to a dropping funnel.

-

Reaction Execution: Add the sulfonyl chloride solution dropwise to the stirred amine solution over a period of 15-30 minutes, maintaining the temperature at 0 °C.[7]

-

Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and continue stirring. Monitor the progress of the reaction by TLC until the starting amine is consumed (typically 2-6 hours).[3]

-

Workup:

-

Once the reaction is complete, dilute the mixture with additional solvent.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.[11]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[7][12]

-

Caption: A streamlined workflow for sulfonamide synthesis.

Data Presentation: Key Reaction Parameters

The success of the sulfonamide synthesis is dependent on several key parameters. The following table provides a general overview of these variables.

| Parameter | Recommended Range | Rationale |

| Amine to Sulfonyl Chloride Ratio | 1.0 : 1.0 to 1.1 : 1.0 | A slight excess of the amine can help ensure complete consumption of the more valuable sulfonyl chloride. |

| Base Equivalents | 1.5 - 2.0 eq | Sufficient base is required to neutralize the HCl byproduct and drive the reaction to completion.[6] |

| Reaction Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermic nature of the reaction. Allowing it to warm to room temperature provides sufficient energy for the reaction to proceed.[7] |

| Reaction Time | 2 - 6 hours | The reaction time will vary depending on the reactivity of the specific amine. Monitoring by TLC is crucial.[3] |

| Solvent | Anhydrous DCM or THF | Aprotic solvents are used to prevent hydrolysis of the sulfonyl chloride.[7] |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |